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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Enduracidin A

Abstract
Enduracidin A is a potent lipodepsipeptide antibiotic isolated from Streptomyces fungicidicus.

It exhibits significant activity against a range of Gram-positive bacteria, including resistant

strains. Its complex molecular architecture, characterized by a 17-amino acid macrocycle, a

depsipeptide bond, a lipid tail, and several non-proteinogenic and D-configured amino acids,

has been a subject of extensive study. This document provides a comprehensive technical

overview of the chemical structure and stereochemistry of Enduracidin A, including

spectroscopic data, detailed experimental protocols for its structural elucidation, and visual

diagrams of its key features and analytical workflows.

Chemical Structure
Enduracidin A is a cyclic lipodepsipeptide antibiotic.[1][2] Its structure is composed of a

seventeen-amino acid peptide core, which is cyclized via an ester linkage (depsipeptide bond)

between the C-terminal carboxyl group of Alanine (Ala¹⁷) and the hydroxyl group of a Threonine

(Thr) residue.[1] Covalently attached to the N-terminal amino acid is a fatty acid side chain. The

congeners, Enduracidin A and B, differ in this lipid moiety.

The peptide backbone is notable for its inclusion of several unusual, non-proteinogenic amino

acids, namely 4-hydroxyphenylglycine (Hpg) and the rare cyclic guanidino amino acid,

enduracididine (End).[3]
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Molecular Formula: C₁₀₇H₁₃₈Cl₂N₂₆O₃₁

Constituent Amino Acids
The primary structure of Enduracidin A comprises the following 17 amino acid residues. The

sequence and composition have been determined through a combination of chemical

degradation and extensive NMR spectroscopic analysis.[2]

Aspartic acid (Asp)

Threonine (Thr) - 2 residues

Serine (Ser) - 2 residues

Glycine (Gly)

Alanine (Ala) - 2 residues

Valine (Val)

Phenylalanine (Phe)

Citrulline (Cit)

4-Hydroxyphenylglycine (Hpg) - 4 residues

Enduracididine (End) - 2 residues

Stereochemistry
A defining feature of Enduracidin A is its complex stereochemistry. Analysis of its biosynthetic

gene cluster and degradation studies have revealed that the molecule contains a significant

number of D-configured amino acids.[3] Out of the 17 amino acid residues, seven are present

in the D-configuration.[3] This high prevalence of D-amino acids is believed to contribute to the

molecule's stability against proteolytic degradation and its potent biological activity.

The biosynthesis of these D-amino acids is particularly noteworthy. The non-ribosomal peptide

synthetase (NRPS) machinery responsible for assembling Enduracidin lacks traditional
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epimerization (E) domains. Instead, it possesses a unique subset of condensation (C) domains

that catalyze both peptide bond formation and the epimerization of the preceding L-amino acid

to its D-form.[3]

The rare amino acid enduracididine, which contains two stereocenters, exists in Enduracidin A
as L-allo-enduracididine.[4]

Table 1: Amino Acid Composition and Stereochemistry of Enduracidin A
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Residue Position Amino Acid Abbreviation Stereochemistry

1 Aspartic acid Asp D

2 Threonine Thr D

3
4-

Hydroxyphenylglycine
Hpg D

4 Serine Ser D

5
4-

Hydroxyphenylglycine
Hpg L

6 Alanine Ala D

7
4-

Hydroxyphenylglycine
Hpg L

8 Threonine Thr L

9 Citrulline Cit L

10 Enduracididine End L-allo

11
4-

Hydroxyphenylglycine
Hpg L

12 Serine Ser D

13 Valine Val L

14 Glycine Gly N/A

15 Enduracididine End L-allo

16 Phenylalanine Phe D

17 Alanine Ala L

Spectroscopic and Analytical Data
The structure of Enduracidin A was elucidated using a combination of mass spectrometry and

advanced NMR techniques.
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Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine

the accurate mass and molecular formula of the intact molecule. Tandem mass spectrometry

(MS/MS) is employed for sequencing the peptide. Collision-induced dissociation (CID) of the

protonated molecular ion generates a series of fragment ions, primarily b- and y-type ions, from

which the amino acid sequence can be deduced.

Table 2: Representative MS/MS Fragmentation Data for Peptide Sequencing

Ion Type Description
Typical Observation in
Enduracidin Analysis

[M+H]⁺ Protonated molecular ion
Provides the molecular weight

of the entire lipopeptide.

b-ions

N-terminal fragments resulting

from cleavage of the amide

bond.

A series of b-ions helps to read

the amino acid sequence

starting from the N-terminus

(lipid tail end).

y-ions

C-terminal fragments resulting

from cleavage of the amide

bond.

A series of y-ions helps to

confirm the sequence starting

from the C-terminus (Ala¹⁷).

Neutral Loss

Loss of small molecules like

H₂O or NH₃ from fragment

ions.

Frequently observed from

residues like Ser, Thr, and Asp,

aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the primary structure, stereochemistry, and the three-dimensional

solution structure of Enduracidin A was accomplished through a suite of NMR experiments.[2]

These include:

1D ¹H NMR: To identify proton signals and their chemical environments.

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino

acid residue's spin system.
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2D TOCSY (Total Correlation Spectroscopy): To connect all protons within a single amino

acid residue spin system, facilitating residue identification.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing crucial distance restraints for determining the peptide sequence and

the 3D conformation.[2]

¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): To assign the

chemical shifts of carbon atoms by correlating them to their attached protons.

Table 3: Representative ¹H NMR Chemical Shifts for Key Residues

Amino Acid Residue Proton
Representative Chemical
Shift (ppm) in DMSO-d₆

Enduracididine (End) α-H ~4.1 - 4.3

β-H ~1.8 - 2.1

γ-H ~3.5 - 3.7

4-H-phenylglycine (Hpg) α-H ~5.2 - 5.4

Aromatic H ~6.7 (d) and ~7.2 (d)

Fatty Acid Chain Terminal CH₃ ~0.85 (t)

Methylene (CH₂) ~1.2 - 1.5 (br)

Note: These are approximate values; exact shifts depend on the residue's position in the

sequence and the local conformation.

Experimental Protocols
The following section outlines the key methodologies used for the isolation and structural

characterization of Enduracidin A.

Isolation and Purification of Enduracidin A
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Fermentation:Streptomyces fungicidicus is cultured in a suitable production medium under

aerobic conditions for several days to allow for antibiotic production.

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant.

Enduracidin is extracted from the mycelial cake using an organic solvent such as methanol

or acetone.

Purification: The crude extract is concentrated and subjected to multiple rounds of

chromatography. A typical scheme involves silica gel column chromatography followed by

reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure

Enduracidin A.[1]

Amino Acid Stereochemical Analysis via Advanced
Marfey's Method
This protocol is a standard method for determining the absolute stereochemistry of amino acids

from a peptide hydrolysate.[1][4]

Acid Hydrolysis: A pure sample of Enduracidin A (~100 µg) is completely hydrolyzed into its

constituent amino acids by heating in 6 N HCl at 110°C for 24 hours in a sealed, evacuated

tube.

Derivatization: The dried hydrolysate is dissolved in a bicarbonate buffer. It is then reacted

with a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) at

40°C for 1 hour. This reagent attaches to the primary amine of each amino acid.

Quenching: The reaction is quenched by the addition of 1 N HCl.

HPLC Analysis: The resulting mixture of L-FDAA-derivatized amino acids is analyzed by RP-

HPLC.

Comparison: The retention times of the derivatized amino acids from the hydrolysate are

compared to those of authentic L- and D-amino acid standards that have been derivatized

with L-FDAA in parallel. The L-amino acid derivatives elute earlier than the corresponding D-

amino acid derivatives, allowing for unambiguous stereochemical assignment.
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Visualizations
// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Lipid_Tail -> N_Terminus [label="Amide Bond"]; N_Terminus -> Peptide_Backbone

[label="Peptide Bonds"]; Peptide_Backbone -> C_Terminus [label="Peptide Bonds"];

C_Terminus -> Depsipeptide_Linkage [label="Forms Ester"]; Depsipeptide_Linkage ->

Peptide_Backbone [label="Cyclizes onto Thr-OH"]; } dot Caption: Fig. 1: Key Structural

Features of Enduracidin A.

// Nodes Start [ label = "Purified Enduracidin A Sample"; fillcolor = "#4285F4"; fontcolor =

"#FFFFFF"; ]; Hydrolysis [ label = "Complete Acid Hydrolysis\n(6N HCl, 110°C, 24h)"; fillcolor =

"#34A853"; fontcolor = "#FFFFFF"; ]; Mixture [ label = "Free Amino Acid Mixture\n(L and D

isomers)"; fillcolor = "#FBBC05"; fontcolor = "#202124"; ]; Derivatization [ label = "Derivatization

with Marfey's Reagent\n(L-FDAA)"; fillcolor = "#34A853"; fontcolor = "#FFFFFF"; ];

Diastereomers [ label = "Diastereomeric Mixture\n(L-AA-L-FDAA and D-AA-L-FDAA)"; fillcolor =

"#FBBC05"; fontcolor = "#202124"; ]; HPLC [ label = "RP-HPLC Separation"; fillcolor =

"#34A853"; fontcolor = "#FFFFFF"; ]; Comparison [ label = "Compare Retention Times\nvs.

Authentic Standards"; fillcolor = "#EA4335"; fontcolor = "#FFFFFF"; ]; Result [ label =

"Unambiguous Stereochemical\nAssignment"; fillcolor = "#4285F4"; fontcolor = "#FFFFFF"; ];

// Edges edge [ color = "#202124"; penwidth = 1.5; ];

Start -> Hydrolysis; Hydrolysis -> Mixture; Mixture -> Derivatization; Derivatization ->

Diastereomers; Diastereomers -> HPLC; HPLC -> Comparison; Comparison -> Result; } dot

Caption: Fig. 2: Workflow for Stereochemical Assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/15986494/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://pubmed.ncbi.nlm.nih.gov/17005978/
https://www.beilstein-journals.org/bjoc/articles/12/226
https://www.beilstein-journals.org/bjoc/articles/12/226
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b8117678#enduracidin-a-chemical-structure-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8117678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8117678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

